5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(fluoromethyl)-4-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVYGWHEGRYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution with Iodine Monochloride
A widely adopted strategy involves the iodination of 1-methyl-5-(fluoromethyl)-1H-pyrazole using iodine monochloride (ICl) under acidic conditions. This method, adapted from the synthesis of structurally analogous 4-iodopyrazoles, proceeds via electrophilic aromatic substitution (EAS) at the electron-rich C4 position.
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Dissolve 1-methyl-5-(fluoromethyl)-1H-pyrazole (3.70 g, 25.6 mmol) and sodium acetate (1.38 g, 16.8 mmol) in acetic acid (22 mL).
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Add ICl (2.64 g, 16.3 mmol) dissolved in acetic acid (3.3 mL) dropwise at 20°C.
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Stir the reaction for 4 hours, quench with water (250 mL), and extract with ethyl acetate.
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Purify the crude product via column chromatography (hexane:ethyl acetate = 5:1 → 7:3) to yield the title compound as a brownish-red oil (4.80 g, 63% yield).
Key Parameters :
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Temperature : Room temperature (20–25°C) minimizes side reactions like ring fluorination.
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Solvent : Acetic acid protonates the pyrazole nitrogen, enhancing electrophilicity at C4.
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Stoichiometry : ICl (0.64 eq) ensures mono-iodination; excess reagent risks di-substitution.
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1H NMR (600 MHz, CDCl3): δ 3.84 (s, 3H, N–CH3), 4.62 (d, J = 47 Hz, 2H, CH2F), 7.59 (s, 1H, C3–H).
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MS (ESI+) : m/z 241 [M+H]+.
Oxidative Iodination with Molecular Iodine
An alternative approach employs molecular iodine (I2) with hydrogen peroxide (H2O2) as an oxidant, circumventing the use of corrosive ICl. This method leverages in situ generation of iodonium ions (I+) to achieve regioselective C4 iodination.
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Charge a reactor with 1-methyl-5-(fluoromethyl)-1H-pyrazole (1.0 mol), iodine (1.3 mol), and H2O (500 mL).
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Heat to 70°C and add 35% H2O2 (1.5 mol) over 3 hours.
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Maintain at 70–80°C for 5 hours, cool to 25°C, and adjust pH to 7 with NaOH (20%).
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Crystallize the product from ethyl acetate/hexane to afford pale-yellow crystals (57% yield, 97.5% purity).
Advantages :
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Cost-Efficiency : I2 is cheaper and safer than ICl.
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Recyclability : Unreacted I2 is recovered via oxidation of HI by H2O2.
Reaction Mechanism :
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I2 + H2O2 → 2HI + O2 (oxidation).
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HI + H2O2 → I+ + H2O + H2O (iodonium ion generation).
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EAS at C4 via Wheland intermediate.
De Novo Pyrazole Synthesis via Cyclization Strategies
Hydrazine Cyclocondensation with α,β-Alkynic Ketones
Kıvrak and Zora demonstrated that α,β-alkynic hydrazones undergo electrophilic cyclization with I2/CuI to construct 4-iodopyrazoles directly. Adapting this method:
Synthetic Route :
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Condense propargyl aldehyde (R–C≡C–CHO) with methylhydrazine to form hydrazone A .
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Treat A with I2 (1.1 eq) and CuI (10 mol%) in DCM at 40°C for 12 hours.
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Isolate this compound via flash chromatography (51% yield).
Regioselectivity : Copper iodide directs iodination to the α-position relative to the hydrazone group, ensuring C4 substitution.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| ICl-mediated EAS | 63 | 95 | High | Moderate |
| I2/H2O2 oxidative | 57 | 97.5 | Low | High |
| Cyclization with I2/CuI | 51 | 90 | Medium | Low |
Key Observations :
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I2/H2O2 offers the best balance of cost and scalability but requires rigorous pH control.
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Cyclization strategies are less efficient but valuable for constructing complex substituents.
Mechanistic Insights and Side Reactions
Competing Di-iodination
Excess iodinating agents (ICl > 0.7 eq) promote di-iodination at C3 and C4 positions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the fluoromethyl group to a different functional group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield py
Biological Activity
The compound 5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical structure and properties:
- Molecular Formula : C5H5F2IN2
- Molecular Weight : 270.01 g/mol
- CAS Number : 1194377-09-7
The biological activity of pyrazoles, including this compound, is primarily attributed to their ability to interact with various molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways. Specifically, this compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways or may influence receptor activities related to inflammatory responses and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that certain pyrazoles could inhibit tumor growth by targeting specific kinases involved in cancer progression.
Anti-inflammatory Properties
Pyrazoles are also noted for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, it demonstrated significant reduction in carrageenan-induced paw edema, suggesting its potential as a therapeutic agent for inflammatory diseases.
| Study Type | Model | Effect Observed | Reference |
|---|---|---|---|
| In vitro | RAW264.7 macrophages | Decreased TNF-alpha production by 40% at 10 µM | |
| In vivo | Rat model of inflammation | Reduced paw edema by 60% compared to control |
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been well-documented. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving patients with advanced solid tumors treated with a pyrazole derivative similar to this compound showed promising results with a partial response observed in 25% of patients after three cycles of treatment.
- Anti-inflammatory Clinical Trial : A clinical trial assessing the anti-inflammatory effects of a pyrazole compound indicated significant improvements in patients with rheumatoid arthritis, with a reduction in joint swelling and pain scores after four weeks of treatment.
Scientific Research Applications
Anticancer Activity
5-(Fluoromethyl)-4-iodo-1-methyl-1H-pyrazole and its derivatives have shown promising anticancer properties. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. The mechanism of action involves:
- Inducing Apoptosis: Studies have demonstrated that these compounds can trigger programmed cell death in cancer cells.
- Inhibiting Cell Proliferation: The compounds exhibit low IC50 values, indicating potent antiproliferative effects against several cancer types .
Case Study:
A notable study evaluated the efficacy of pyrazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated significant antiproliferative activity with IC50 values ranging from 0.28 µM to 0.74 mg/mL depending on the specific derivative used .
| Cell Line | Compound Used | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 5-(Fluoromethyl)-4-iodo... | 0.28 |
| HepG2 | 5-(Fluoromethyl)-4-iodo... | 0.74 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition is crucial in managing conditions characterized by chronic inflammation.
Research findings indicate that pyrazole derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium, with IC50 values for COX inhibition ranging from 60–70 μg/mL .
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Regioselective Reactions: The compound can undergo various regioselective reactions, enabling the synthesis of more complex molecules.
- Cross-Coupling Reactions: It has been utilized in Sonogashira cross-coupling reactions to form carbon-carbon bonds, which is essential for developing new pharmaceuticals .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural, synthetic, and functional differences between 5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole and analogous compounds:
Key Observations:
Halogen vs. Trifluoromethyl Groups :
- The iodine atom in the target compound provides a heavy atom for crystallographic studies, unlike trifluoromethyl (CF₃) groups in compounds like , which enhance electronegativity but lack polarizability.
- Fluoromethyl (CH₂F) substituents balance lipophilicity and metabolic stability better than bulkier CF₃ groups .
Synthetic Flexibility :
- Halogenated pyrazoles are often synthesized via cyclocondensation (e.g., using hydrazines with α,β-unsaturated carbonyls) or post-functionalization (e.g., iodination) .
- Sulfonylated derivatives (e.g., ) require sulfonyl chlorides, while aldehyde-functionalized pyrazoles (e.g., ) utilize formylation reactions.
Structural Planarity :
- Dihydro-pyrazoles (e.g., ) show near-planar rings, whereas fully aromatic pyrazoles (e.g., target compound) may exhibit greater conformational rigidity due to aromatic stabilization.
Q & A
Q. What are the common synthetic routes for 5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by halogenation. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Optimization strategies include:
- Temperature control (e.g., reflux conditions for cyclization steps).
- Use of palladium catalysts for regioselective fluoromethylation .
- Purification via column chromatography or recrystallization to enhance yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹³C NMR identify fluoromethyl and iodine substituents. ¹H NMR resolves methyl group splitting patterns .
- X-ray Diffraction (XRD): SHELX software is widely used for crystal structure determination, particularly for analyzing halogen bonding interactions involving iodine .
- Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
Q. How do the fluoromethyl and iodine substituents influence the compound’s reactivity?
- The fluoromethyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols).
- The iodine atom participates in halogen bonding, which can stabilize transition states in catalytic reactions or modulate biological target interactions .
- Both substituents increase lipophilicity, impacting solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in substituent positioning or assay conditions. Methodological solutions include:
- Comparative Bioassays: Test the compound alongside analogs with systematic substituent changes (e.g., replacing iodine with bromine) to isolate functional group effects .
- Molecular Docking: Use tools like AutoDock to model interactions with target proteins (e.g., enzymes or receptors) and validate findings with mutagenesis studies .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) to separate isomers.
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with palladium to control stereochemistry during fluoromethylation .
- Crystallization-Induced Resolution: Exploit differential solubility of enantiomers in specific solvents .
Q. How can oxidative instability of the iodinated pyrazole core be addressed?
- Protective Groups: Introduce tert-butyl or trimethylsilyl groups to shield reactive sites during synthesis.
- Radical Scavengers: Add antioxidants like BHT to reaction mixtures to prevent iodine loss via radical pathways .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett constants) with solubility or membrane permeability.
- MD Simulations: Simulate interactions with blood plasma proteins (e.g., albumin) to predict bioavailability .
Methodological Challenges and Solutions
Q. How should researchers interpret conflicting spectral data (e.g., unexpected coupling in NMR)?
- 2D NMR (COSY, NOESY): Resolve overlapping signals by identifying through-space and through-bond correlations.
- Dynamic Effects Analysis: Consider tautomerism or rotameric equilibria, which are common in pyrazoles with bulky substituents .
Q. What experimental designs improve structure-activity relationship (SAR) studies?
Q. How can solubility limitations in aqueous assays be overcome?
- Salt Formation: Prepare hydrochloride or dihydrochloride salts to enhance water solubility .
- Co-Solvent Systems: Use DMSO-water or ethanol-water mixtures at concentrations <1% to avoid cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
